Trichloroethylene

描述

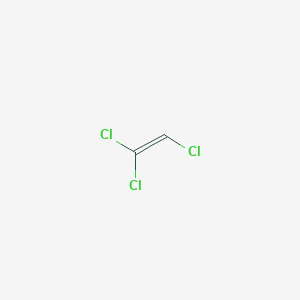

Structure

3D Structure

属性

IUPAC Name |

1,1,2-trichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTXAVWGXDQKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3, Array | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27275-39-4 | |

| Record name | Ethene, 1,1,2-trichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27275-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021383 | |

| Record name | Trichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroethylene appears as a clear colorless volatile liquid having a chloroform-like odor. Denser than water and is slightly soluble in water. Noncombustible. Used as a solvent, fumigant, in the manufacture of other chemicals, and for many other uses., Liquid, Colorless liquid (unless dyed blue) with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (unless dyed blue) with a chloroform-like odor. | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/93 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

189 °F at 760 mmHg (NTP, 1992), 87.2 °C, Dielectric constant at 16 °C: 3.42; coefficient of cubic expansion: 0.00119 (at 0-40 °C); heat of formation: -42.3 kJ/mol (liquid), -7.78 kJ/mol (vapor); latent heat of vaporization: 238 kJ/kg (at boiling point), 87 °C, 189 °F | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 200 °F (NTP, 1992), >200 °F | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, range of 999-1,472 mg/L at 25 °C (average of 1,118 mg/L) /7 measured values/, In water, 1,280 mg/L at 25 °C, Miscible with ethanol, ethyl ether; soluble in acetone, carbon tetrachloride, chloroform, Dissolves most fixed and volatile oils, 1.28 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, 0.1% | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.46 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4642 at 20 °C/4 °C, Liquid heat capacity: 0.231 Btu/lb-F; saturated vapor pressure: 1.166 lb/sq in; saturated vapor density: 0.02695 lb/cu ft (all at 70 °F), Saturated liquid density: 90.770 lb/cu ft; ideal gas heat capacity: 0.146 Btu/lb-F (All at 75 °F), Relative density (water = 1): 1.5 (20 °C), 1.46 | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.53 (Air = 1), Relative vapor density (air = 1): 4.5, 4.53 | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

60 mmHg at 68 °F ; 77 mmHg at 77 °F (NTP, 1992), 69.0 [mmHg], 69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.8, 58 mmHg | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/93 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acidity (as hydrochloric acid), 0.0005% max; alkalinity (as sodium hydroxide), 0.001% max; residue on evaporation, 0.005% max; antioxidants, such as amine (0.001-0.01% or more) or combinations of epoxides such as epichlorohydrin & esters (0.2-2% total), Apart from added stabilizers, commercial grades of trichloroethylene should not contain more than the following amounts of impurities: water, 100 ppm; acidity (as HCl), 5 ppm; insoluble residue, 10 ppm. Free chlorine should not be detectable., Impurities that have been found in commercial trichloroethylene products include: carbon tetrachloride, chloroform, 1,2-dichloroethane, trans-1,2-dichloroethylene, cis-1,2-dichloroethylene, pentachloroethane, 1,1,1,2-tetrachloroethane, 1,1,2,2-tetrachloroethane, 1,1,1-trichloroethane, 1,1,2-trichloroethane, 1,1-dichloroethylene, tetrachloroethylene, bromodichloromethane, bromodichloroethylene, and benzene. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid (unless dyed blue), Stable, low-boiling, colorless, photoreactive liquid | |

CAS No. |

79-01-6 | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroethylene [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroethylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trichloroethylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trichloroethylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290YE8AR51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-99 °F (NTP, 1992), -84.7 °C, -84.8 °C, -86 °C, -99 °F | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Reaction Pathways of Trichloroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction pathways of trichloroethylene (TCE). It includes historical and modern manufacturing processes, key chemical reactions, and the principal metabolic routes in biological systems. The information is presented with structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and development.

Synthesis of this compound

This compound (C₂HCl₃) is a chlorinated solvent first prepared in 1864.[1] Its commercial production began in the 1920s.[1][2] Historically, TCE was primarily synthesized from acetylene (B1199291), but modern industrial production predominantly uses ethylene (B1197577) as the feedstock due to cost and safety considerations.[3][4]

Acetylene-Based Synthesis

Until the early 1970s, the primary method for TCE production was a two-step process starting with acetylene.[2]

Step 1: Chlorination of Acetylene Acetylene is reacted with chlorine to produce 1,1,2,2-tetrachloroethane (B165197). This reaction is typically catalyzed by ferric chloride.[2][3]

Reaction: HC≡CH + 2 Cl₂ → Cl₂CHCHCl₂

Step 2: Dehydrochlorination of 1,1,2,2-Tetrachloroethane The resulting 1,1,2,2-tetrachloroethane is then dehydrochlorinated to yield this compound. This can be achieved using an aqueous solution of calcium hydroxide (B78521) or by heating in the vapor phase over a catalyst.[2]

Reactions: 2 Cl₂CHCHCl₂ + Ca(OH)₂ → 2 ClCH=CCl₂ + CaCl₂ + 2 H₂O Cl₂CHCHCl₂ --(heat, catalyst)--> ClCH=CCl₂ + HCl

Objective: To synthesize this compound from acetylene.

Materials:

-

Acetylene gas

-

Chlorine gas

-

1,1,2,2-Tetrachloroethane (as solvent)

-

Ferric chloride (catalyst)

-

10% Lime milk (Calcium hydroxide solution)

-

Reaction tower, intermediate storage tank, saponification reaction tower, distillation columns

Procedure:

-

Chlorination: Introduce acetylene and chlorine into a chlorination reaction tower containing tetrachloroethane as a solvent and ferric chloride as a catalyst.[3] Maintain the reaction temperature between 70–90°C and a pressure of 9.8–29.4 kPa.[3] The molar ratio of chlorine to acetylene should be approximately 2:2.05.[3] The heat of the reaction is managed by circulating the tetrachloroethane through an external heat exchanger.

-

Dehydrochlorination: Transfer the produced 1,1,2,2-tetrachloroethane to a reaction tower for saponification.[3] React it with a 10% lime milk solution at a temperature between 70 and 100°C to remove hydrogen chloride, forming this compound.[3]

-

Purification: Introduce steam into the bottom of the tower to boil the reaction mixture.[3] An azeotrope of this compound and water is distilled from the top of the tower. Condense and separate the mixture; the organic layer is collected.

-

Fractional Distillation: Subject the collected organic layer to fractional distillation to remove light and heavy components, yielding the final this compound product.[3]

| Parameter | Value | Reference |

| Overall Yield | > 95% | [3] |

| Catalyst (FeCl₃) Dosage | 0.1% | [3] |

| Acetylene Consumption | 198 m³ per ton of TCE | [3] |

| Chlorine Consumption | 1,350 kg per ton of TCE | [3] |

Ethylene-Based Synthesis

The modern, more common method for TCE production involves the chlorination of ethylene.[2][3] This process can be performed as a direct chlorination or an oxychlorination reaction.

Step 1: Chlorination of Ethylene Ethylene is chlorinated over a ferric chloride catalyst to produce 1,2-dichloroethane (B1671644) (ethylene dichloride).[2][5][6]

Reaction: CH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl

Step 2: Conversion to this compound The 1,2-dichloroethane is then heated to approximately 400°C with additional chlorine. This high-temperature chlorination converts it to this compound and hydrochloric acid.[2][5] This step is often catalyzed by a mixture of potassium chloride and aluminum chloride.[2]

Reaction: ClCH₂CH₂Cl + 2 Cl₂ → ClCH=CCl₂ + 3 HCl

An alternative is the oxychlorination process , where ethylene dichloride is reacted with chlorine and/or hydrogen chloride and oxygen.[7] This method also yields tetrachloroethylene (B127269) as a co-product, which is then separated by distillation.[2][7]

Objective: To synthesize this compound from ethylene via direct chlorination.

Materials:

-

Ethylene gas

-

Chlorine gas

-

Ferric chloride (catalyst for Step 1)

-

Potassium chloride and aluminum chloride mixture (catalyst for Step 2)

-

High-temperature reactor

-

Distillation column

Procedure:

-

Ethylene Dichloride Formation: React ethylene with chlorine in the presence of a ferric chloride catalyst to produce 1,2-dichloroethane.[6] This is an exothermic reaction typically carried out at 280–450°C.[4]

-

High-Temperature Chlorination: Feed the 1,2-dichloroethane and additional chlorine into a high-temperature reactor. Heat the mixture to approximately 400°C.[2][4] The reaction can be catalyzed by substances like a potassium chloride and aluminum chloride mixture.[2]

-

Product Separation: The output stream contains this compound, tetrachloroethylene, and hydrochloric acid. These products are separated by distillation.[2]

Reaction Pathways of this compound

TCE undergoes several types of reactions, including metabolic transformations in biological systems and various chemical reactions such as oxidation and reduction.

Metabolic Pathways

In humans and animals, TCE is metabolized primarily in the liver and kidneys via two main pathways: cytochrome P450 (P450)-dependent oxidation and glutathione (B108866) (GSH) conjugation.[8][9][10] The metabolites, rather than TCE itself, are largely responsible for its toxicity.[11][12]

This is the major metabolic pathway for TCE.[8][10] Oxidation occurs on the carbon-carbon double bond, catalyzed primarily by the CYP2E1 isozyme of the cytochrome P450 family.[13][14] This leads to the formation of an unstable epoxide intermediate, which rearranges to form several metabolites.[9][15]

The primary stable metabolites of this pathway include:

-

Chloral (B1216628) Hydrate (CH) [13][14]

-

Trichloroethanol (TCOH) and its glucuronide conjugate[2][11]

-

Dichloroacetic Acid (DCA) [8]

These metabolites are associated with toxicity in the liver and lungs.[8]

The second major metabolic pathway involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[9][10] This pathway is particularly important for the nephrotoxicity (kidney damage) associated with TCE.[8]

The initial product is S-(1,2-dichlorovinyl)glutathione (DCVG).[10][16] DCVG is further metabolized, primarily in the kidneys, to S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[10][17] DCVC is then processed by the enzyme β-lyase to form a reactive and nephrotoxic metabolite.[8]

Objective: To determine the kinetics of TCE metabolism by human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

This compound (substrate)

-

NADPH-regenerating system (cofactor)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

Gas chromatograph with electron capture detector (GC-ECD) or mass spectrometer (GC-MS) for metabolite analysis.[18][19]

Procedure:

-

Reaction Mixture Preparation: Prepare incubation mixtures in sealed vials containing phosphate buffer, human liver microsomes, and the NADPH-regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of this compound (e.g., in a suitable solvent like DMSO, ensuring final solvent concentration is low, <1%).

-

Incubation: Incubate the vials at 37°C for a specified time (e.g., 30 minutes). The reaction is linear with respect to time and protein concentration under these conditions.

-

Termination of Reaction: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the terminated reactions to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the presence of metabolites (e.g., chloral hydrate) using a calibrated GC-ECD or GC-MS method.[19]

-

Data Analysis: Determine the rate of metabolite formation. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

| Pathway | Enzyme/System | Parameter | Value | Species/System | Reference |

| GSH Conjugation | Human Liver Cytosol | Kₘ₁ (µM) | 333 | Human | [16] |

| Vₘₐₓ₁ (nmol/min/mg) | 8.77 | Human | [16] | ||

| Kₘ₂ (µM) | 22.7 | Human | [16] | ||

| Vₘₐₓ₂ (nmol/min/mg) | 4.27 | Human | [16] | ||

| Human Liver Microsomes | Kₘ₁ (µM) | 250 | Human | [16] | |

| Vₘₐₓ₁ (nmol/min/mg) | 3.10 | Human | [16] | ||

| Kₘ₂ (µM) | 29.4 | Human | [16] | ||

| Vₘₐₓ₂ (nmol/min/mg) | 1.42 | Human | [16] | ||

| Oxidation | Toluene (B28343) 2-monooxygenase | Apparent Kₘ (µM) | 12 | B. cepacia G4 | [20] |

| Apparent Vₘₐₓ (nmol/min/mg) | 37 | B. cepacia G4 | [20] |

Chemical Reaction Pathways

TCE is used in remediation and can undergo various chemical transformations in the environment.

Potassium permanganate (B83412) (KMnO₄) is effective for the in-situ chemical oxidation (ISCO) of TCE in contaminated soil and groundwater.[21] The reaction proceeds in three main steps:

-

Formation of a Cyclic Ester: Permanganate attacks the C=C double bond to form an unstable cyclic hypomanganate ester. This is the rate-limiting step.[21]

-

Decomposition: The ester rapidly decomposes, liberating all chlorine atoms and forming various carboxylic acids (formic, oxalic, glyoxylic).[21]

-

Final Oxidation: The intermediate carboxylic acids are further oxidized by permanganate to carbon dioxide (CO₂).[21]

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₁p) | 0.65–0.68 M⁻¹ s⁻¹ | 21 °C | [21] |

| Activation Energy (Eₐ) | 41.46 kJ/mol | - | [21] |

In anaerobic environments, TCE can be degraded via reductive dechlorination. Iron sulfide (B99878) (FeS) can transform TCE through parallel reaction pathways, primarily yielding acetylene and, to a lesser extent, cis-1,2-dichloroethylene (B151661) (cis-DCE).[22][23]

Main Reaction: ClCH=CCl₂ + FeS → HC≡CH + ... Minor Reaction: ClCH=CCl₂ + FeS → ClCH=CHCl (cis-DCE) + ...

| Parameter | Value | Conditions | Reference |

| Pseudo-first-order rate constant (k'obs) | (1.49 ± 0.14) × 10⁻³ h⁻¹ | 10 g/L FeS, pH 8.3 | [22][23] |

| Product Ratio (acetylene : cis-DCE) | 11.8 ± 1.1 | - | [22][23] |

| Acetylene Yield | 71% of transformed TCE | - | [23] |

| cis-DCE Yield | 7% of transformed TCE | - | [23] |

References

- 1. This compound - this compound, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. books.rsc.org [books.rsc.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. globallcadataaccess.org [globallcadataaccess.org]

- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gov.uk [gov.uk]

- 12. This compound Toxicity: Biological fate of this compound | Environmental Medicine | ATSDR [archive.cdc.gov]

- 13. Cytochrome P450-dependent metabolism of this compound: interindividual differences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Glutathione conjugation of this compound in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glutathione-dependent metabolism of this compound in isolated liver and kidney cells of rats and its role in mitochondrial and cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. This compound oxidation by purified toluene 2-monooxygenase: products, kinetics, and turnover-dependent inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. lib3.dss.go.th [lib3.dss.go.th]

An In-depth Technical Guide to the Physicochemical Properties of Trichloroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroethylene (TCE), a chlorinated hydrocarbon with the chemical formula C₂HCl₃, is a volatile, colorless liquid historically used extensively as an industrial solvent and degreasing agent. Its unique combination of physical and chemical properties has made it effective in a variety of applications, but has also led to its emergence as a significant environmental contaminant. Understanding the fundamental physicochemical characteristics of this compound is paramount for researchers in toxicology, environmental science, and drug development to predict its environmental fate, metabolic pathways, and potential biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details on experimental methodologies for their determination, and a visualization of its primary metabolic pathways.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for understanding its behavior in various systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂HCl₃ | [1][2] |

| Molecular Weight | 131.39 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Sweet, chloroform-like | [1][3] |

| Density | 1.46 g/cm³ at 20°C | [1] |

| Boiling Point | 87.2 °C (189 °F) | [2] |

| Melting Point | -73 °C (-99.4 °F) | [2] |

| Vapor Pressure | 58 mmHg at 20°C | [1] |

| Viscosity | 0.532 mPa·s at 20°C | [1] |

| Refractive Index (nD) | 1.4777 at 19.8°C | [1] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Reference(s) |

| Water Solubility | 1.280 g/L at 20°C | [1] |

| Solubility in Organic Solvents | Miscible with ether, ethanol, chloroform | [1] |

| Octanol-Water Partition Coefficient (log P) | 2.26 | [1] |

| Henry's Law Constant | 9.02 x 10⁻³ atm·m³/mol at 25°C | [3] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is essential for modeling and risk assessment. The following sections outline the principles of standard methodologies used to measure the key properties of volatile organic compounds like this compound.

Boiling Point Determination (OECD Test Guideline 103)

Several methods are recommended for determining the boiling point of a substance. These include:

-

Ebulliometer Method: This method involves measuring the temperature at which the vapor pressure of the liquid is equal to the atmospheric pressure. An ebulliometer is a specialized apparatus designed for precise boiling point measurements.

-

Dynamic Method: A sample is heated, and the temperature at which boiling begins is recorded. This can be done by observing the formation of a steady stream of bubbles.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The boiling point is identified as the temperature at which a sharp endothermic peak occurs, corresponding to the latent heat of vaporization.[4][5][6]

Vapor Pressure Measurement (ASTM D2879-86)

The vapor pressure of a volatile liquid can be determined using a static or dynamic method. A common approach involves:

-

Sample Preparation: A small amount of the liquid is placed in a thermostatically controlled vessel.

-

Equilibration: The vessel is sealed and allowed to reach thermal equilibrium at a specific temperature.

-

Pressure Measurement: The pressure exerted by the vapor in the headspace above the liquid is measured using a pressure transducer.

-

Data Analysis: The vapor pressure is recorded at various temperatures to establish a vapor pressure curve. Gas chromatography retention times can also be used to estimate vapor pressure.[7][8]

Water Solubility (OECD Test Guideline 105)

Two primary methods are used depending on the expected solubility:

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to remove any undissolved substance.

-

The concentration of the substance in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography.[9][10][11][12]

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

Octanol-Water Partition Coefficient (Shake Flask Method - EPA/OECD Guidelines)

The octanol-water partition coefficient (log P) is a measure of a chemical's lipophilicity. The shake flask method is a standard procedure for its determination:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Test Solution Preparation: A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

Partitioning: The two phases are mixed in a vessel and shaken vigorously to allow for the partitioning of the substance between the two layers until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water phases.

-

Concentration Analysis: The concentration of the substance in each phase is determined using an appropriate analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P.[3][13][14][15]

Viscosity Measurement (ASTM D445)

The kinematic viscosity of a liquid is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Sample Preparation: The liquid sample is brought to the desired temperature in a constant-temperature bath.

-

Viscometer Loading: The viscometer is filled with the sample.

-

Flow Time Measurement: The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[2][16][17][18][19]

Refractive Index Measurement (ASTM D1218)

The refractive index is a fundamental physical property that can be measured with a refractometer.

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A small drop of the liquid sample is placed on the prism of the refractometer.

-

Measurement: The instrument measures the angle at which light is refracted as it passes through the sample.

-

Reading: The refractive index is read directly from the instrument's scale or digital display. The measurement is typically performed at a standard temperature, such as 20°C.[1][20][21][22][23]

Henry's Law Constant Determination

A common experimental method for determining the Henry's Law constant for volatile organic compounds involves:

-

Equilibrium Setup: A known volume of an aqueous solution of the compound is placed in a sealed vessel with a known headspace volume.

-

Equilibration: The vessel is agitated at a constant temperature until equilibrium is reached between the aqueous and gas phases.

-

Sampling: Samples are taken from both the headspace (gas phase) and the liquid phase.

-

Analysis: The concentration of the compound in both phases is determined using a sensitive analytical technique, typically a purge-and-trap gas chromatograph with an electron capture detector (GC-ECD).

-

Calculation: The Henry's Law constant is calculated as the ratio of the equilibrium concentration in the gas phase to the equilibrium concentration in the aqueous phase.[24][25][26][27]

Metabolic Pathways of this compound

This compound undergoes two primary metabolic pathways in the body: cytochrome P450 (CYP)-dependent oxidation and glutathione (B108866) (GSH) conjugation. These pathways are critical in understanding the toxicology and potential carcinogenicity of TCE.

Cytochrome P450 (CYP) Oxidation Pathway

The main pathway for TCE metabolism is oxidation, primarily mediated by the cytochrome P450 enzyme system, with CYP2E1 being a key isoform.[1][20] This pathway leads to the formation of several metabolites, including chloral (B1216628) hydrate, trichloroacetic acid (TCA), and dichloroacetic acid (DCA).[1]

Glutathione (GSH) Conjugation Pathway

A secondary, but toxicologically significant, metabolic route for this compound is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[1] This pathway is particularly important in the kidneys and is associated with nephrotoxicity.[1]

Conclusion

The physicochemical properties of this compound dictate its environmental distribution, biological uptake, and metabolic fate. A thorough understanding of these properties, grounded in standardized experimental methodologies, is crucial for professionals in research and drug development. The metabolic pathways, particularly the generation of reactive metabolites through both oxidation and glutathione conjugation, are central to its toxicological profile. This guide provides a foundational resource for further investigation into the complex interactions of this compound with biological and environmental systems.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. laboratuar.com [laboratuar.com]

- 5. lcslaboratory.com [lcslaboratory.com]

- 6. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 7. §218.109. Vapor Pressure of Volatile Organic Liquids, SUBPARTA. GENERAL PROVISIONS, PART218. ORGANIC MATERIAL EMISSION STANDARDS AND LIMITATIONS FOR THE CHICAGO AREA, TITLE35. ENVIRONMENTAL PROTECTION, Illinois Administrative Code [ilrules.elaws.us]

- 8. 9 Va. Admin. Code § 5-40-8600 - Test methods and procedures | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. laboratuar.com [laboratuar.com]

- 13. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. eCFR :: 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [ecfr.gov]

- 16. ppapco.ir [ppapco.ir]

- 17. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 18. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 19. nazhco.com [nazhco.com]

- 20. store.astm.org [store.astm.org]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. matestlabs.com [matestlabs.com]

- 23. atslab.com [atslab.com]

- 24. tandfonline.com [tandfonline.com]

- 25. An analytical method to determine Henry's law constant for selected volatile organic compounds at concentrations and temperatures corresponding to tap water use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. asianpubs.org [asianpubs.org]

- 27. aaqr.org [aaqr.org]

Trichloroethylene: A Comprehensive Technical Guide to its Environmental Contamination Sources

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Trichloroethylene (TCE), a volatile organic compound, has been a cornerstone of industrial processes for nearly a century, primarily utilized as a highly effective degreasing agent for metal parts.[1][2] Its widespread use, coupled with historical disposal practices, has resulted in significant and persistent environmental contamination, posing considerable risks to human health and ecosystems.[3][4] This technical guide provides an in-depth analysis of the primary sources of TCE contamination, presents quantitative data on environmental concentrations, details the standard analytical methodologies for its detection, and visualizes the key pathways of its environmental fate. Understanding these core aspects is critical for researchers, scientists, and drug development professionals investigating the toxicological effects of TCE and developing remediation strategies.

Primary Sources of this compound Contamination

This compound is not a naturally occurring compound; its presence in the environment is solely due to industrial and commercial activities.[5][6] The principal sources of TCE contamination can be categorized into three main areas: industrial releases, waste disposal sites, and consumer and commercial products.

Industrial Releases

The predominant source of TCE in the environment stems from its use as an industrial solvent, particularly in the vapor degreasing of metal parts in the automotive, aerospace, and electronics manufacturing industries.[2][7][8]

-

Atmospheric Emissions: A significant portion of industrially used TCE is released directly into the atmosphere through evaporation during degreasing operations.[7][9] These emissions contribute to elevated ambient air concentrations, especially in industrialized areas.[10][11]

-

Soil and Groundwater Contamination: Improper handling, accidental spills, and leaking storage tanks and pipelines at industrial facilities are major contributors to soil and groundwater contamination.[5][12] Due to its chemical properties, including a specific gravity greater than water, TCE can penetrate the soil and accumulate as a dense non-aqueous phase liquid (DNAPL) in aquifers, acting as a long-term source of groundwater pollution.[3][5]

Waste Disposal Sites

Historical and ongoing disposal of industrial waste is another major pathway for TCE to enter the environment.

-

Landfills and Hazardous Waste Sites: Improper disposal of TCE-containing solvents and sludges in landfills and hazardous waste sites has led to widespread contamination of underlying soil and groundwater.[5][13] The U.S. Environmental Protection Agency (EPA) has identified this compound in at least 1,051 of the 1,854 current or former National Priorities List (NPL) hazardous waste sites.[9][10] Leachate from these sites can carry dissolved TCE into surrounding aquifers.[14]

-

Military Bases: Many military bases are significant sites of TCE contamination due to the historical use of TCE for degreasing aircraft, vehicles, and weaponry.[4][13] Past disposal practices, often involving dumping into unlined pits, have resulted in extensive soil and groundwater contamination at numerous bases, such as Marine Corps Base Camp Lejeune.[3][13]

Commercial and Consumer Products

While industrial uses dominate, commercial and consumer products have also contributed to TCE contamination, albeit to a lesser extent.

-

Historical Uses: In the past, TCE was an ingredient in a variety of consumer products, including typewriter correction fluid, paint removers, adhesives, spot removers, and carpet-cleaning fluids.[2][6][13][15]

-

Dry Cleaning: TCE has been used in the dry-cleaning industry, primarily as a spot cleaner for tough stains.[2][16]

-

Vapor Intrusion: A significant exposure pathway for humans is vapor intrusion, where volatile TCE from contaminated groundwater or soil migrates upward through the soil and enters the indoor air of overlying buildings.[9][13]

Quantitative Data on Environmental Contamination

The following tables summarize reported concentrations of this compound in various environmental media. These values can vary significantly based on proximity to contamination sources and the specific characteristics of the site.

| Environmental Medium | Concentration Range | Notes | References |

| Ambient Air (General) | 0.01 - 0.3 ppb | Mean concentrations measured across the United States. | [10][11] |

| Ambient Air (Industrial Areas) | Up to 3.4 ppb | Higher concentrations are found in areas with concentrated industrial activity. | [10][11] |

| Occupational Air | 1 - 100 ppm | Worker exposure levels in industries such as degreasing. | [10] |

| Drinking Water (Contaminated Sources) | Typically <30 ppb | Detected in 9% to 34% of U.S. drinking water supply sources. The EPA Maximum Contaminant Level (MCL) is 5 µg/L (5 ppb). | [3][7][10] |

| Groundwater (Contaminated Sites) | Can exceed 700 ppb | Concentrations vary widely depending on the proximity to the source of contamination. | [17] |

| Food | Generally 2 - 100 ppb | Detected in some table-ready foods. | [9] |

Experimental Protocols for TCE Detection

The accurate quantification of this compound in environmental samples is crucial for assessing contamination levels and human exposure risks. The most common analytical methods involve gas chromatography (GC) coupled with various detectors.[18][19]

Analysis of Water Samples (EPA Method 502.2/524.2)

This method is widely used for the determination of volatile organic compounds, including TCE, in drinking water and raw water sources.

Methodology:

-

Sample Collection: Collect water samples in amber glass vials with polytetrafluoroethylene-faced septa, ensuring no headspace.

-

Purge-and-Trap: A sample is purged with an inert gas (e.g., helium), which bubbles through the water. The volatile TCE is transferred from the aqueous phase to the vapor phase.

-

Sorbent Trap: The vapor is passed through a sorbent trap, where the TCE is adsorbed.

-

Thermal Desorption: The trap is heated, and the TCE is desorbed into the carrier gas of a gas chromatograph.

-

Gas Chromatography (GC): The TCE is separated from other volatile compounds on a capillary column.

-

Detection:

-

Photoionization Detector (PID): Provides high sensitivity for compounds ionized by UV light.

-

Electrolytic Conductivity Detector (ELCD): Highly selective for halogenated compounds.

-